4-Benzyl-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]piperazin-2-one is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a piperazine ring substituted with benzyl and phenylpiperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]piperazin-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium catalysts can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Benzyl-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]piperazin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating receptor binding and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Benzyl-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]piperazin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]piperazin-2-one: shares similarities with other piperazine derivatives, such as:
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
4-benzyl-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c28-23(26-14-11-21(12-15-26)20-9-5-2-6-10-20)17-22-24(29)25-13-16-27(22)18-19-7-3-1-4-8-19/h1-10,21-22H,11-18H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTGJJASECSDGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)CC3C(=O)NCCN3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.